N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide
Description
N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Properties
IUPAC Name |
N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(14-10(2)15)11-5-6-13-12(8-11)4-3-7-16-13/h5-6,8-9H,3-4,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELJKEAVKPSPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCC2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,4-dihydro-2H-chromen-6-yl ethanol.
Acetylation: The ethanol derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the corresponding acetate.
Amidation: The acetate is then reacted with an amine, such as ethylamine, under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to a cascade of intracellular events.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in disease pathways.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cellular processes such as inflammation and oxidative stress.
Comparison with Similar Compounds
N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide can be compared with other chromene derivatives such as:
Coumarin: Known for its anticoagulant properties.
7-Hydroxycoumarin: Exhibits antioxidant and anti-inflammatory activities.
4-Methylcoumarin: Used in the synthesis of various pharmaceuticals.
Uniqueness
What sets this compound apart is its specific structural configuration, which may confer unique biological activities and potential therapeutic applications not observed in other chromene derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
